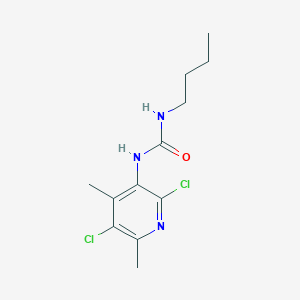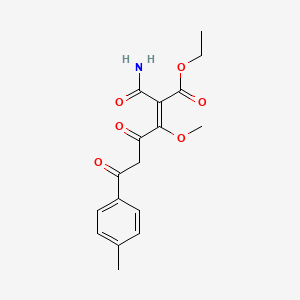
Butyl 2-hydroxy-4,6-dimethyl-5-nitropyridine-3-carboxylate
Descripción general
Descripción
Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a butyl ester group, a hydroxyl group, and a nitro group attached to a nicotinic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-hydroxy-4,6-dimethyl-5-nitropyridine-3-carboxylate typically involves the nitration of 2-hydroxy-4,6-dimethyl nicotinic acid followed by esterification with butanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The esterification process involves the reaction of the nitrated product with butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The nitration and esterification steps can be optimized using automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of butyl 2-oxo-4,6-dimethyl-5-nitronicotinate.
Reduction: Formation of butyl 2-hydroxy-4,6-dimethyl-5-aminonicotinate.
Substitution: Formation of butyl 2-hydroxy-4,6-dimethyl-5-substituted nicotinate derivatives.
Aplicaciones Científicas De Investigación
Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Butyl 2-hydroxy-4,6-dimethyl-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate can be compared with other similar compounds, such as:
Butyl 2-hydroxy-4,6-dimethyl-3-nitronicotinate: Differing in the position of the nitro group, which can affect its reactivity and biological activity.
Butyl 2-hydroxy-4,6-dimethyl-5-aminonicotinate:
Butyl 2-hydroxy-4,6-dimethyl-5-chloronicotinate: The chloro derivative, which may exhibit different reactivity in substitution reactions.
The uniqueness of Butyl 2-hydroxy-4,6-dimethyl-5-nitropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
butyl 4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-5-6-19-12(16)9-7(2)10(14(17)18)8(3)13-11(9)15/h4-6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZBCBDQKDUTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(NC1=O)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE](/img/structure/B4295407.png)
![ETHYL 2-{[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE](/img/structure/B4295435.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE](/img/structure/B4295442.png)
![N1,N1-DICYCLOHEXYL-N4-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B4295445.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4295448.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4295453.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4295485.png)

![N-allyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B4295495.png)
![N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B4295502.png)
![2-{4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)

![1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE](/img/structure/B4295515.png)
